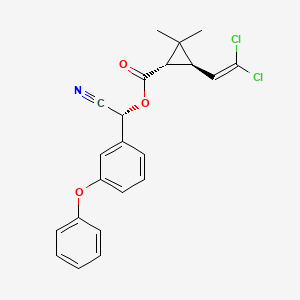

(1S)-trans-(alphaR)-cypermethrin

Vue d'ensemble

Description

(1S)-trans-(alphaR)-cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its high efficacy against a broad spectrum of insects, including those resistant to other insecticides. The compound is a stereoisomer of cypermethrin, which enhances its insecticidal properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-trans-(alphaR)-cypermethrin involves several steps, starting from the reaction of 3-phenoxybenzaldehyde with cyanoacetic acid to form 3-phenoxybenzylidenemalononitrile. This intermediate is then subjected to cyclopropanation using a suitable reagent like diethyl zinc and diiodomethane to yield the cyclopropane carboxylate. The final step involves the esterification of the cyclopropane carboxylate with (1S)-cis-(alphaR)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclopropanation, and esterification, followed by purification through crystallization or distillation to achieve the desired stereoisomeric purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenoxy and cyclopropane moieties, leading to the formation of various oxidized products.

Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group, forming different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the phenoxy and cyclopropane groups.

Reduction: Amino derivatives.

Substitution: Various substituted cypermethrin derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Crop Protection

(1S)-trans-(alphaR)-cypermethrin is extensively used to protect a wide range of crops:

- Fruits : Effective against pests on apples, grapes, avocados, kiwifruit, pears, and stone fruits.

- Vegetables : Utilized for broccoli, cabbage, cauliflower, kale, lettuce, and tomatoes.

- Field Crops : Applied in canola, cotton, lucerne, maize, and rice cultivation.

The recommended application rates vary based on the target pest and crop type. For instance, it is often applied as a foliar spray or soil treatment to manage pest populations effectively .

Case Study: Efficacy in Cotton Farming

A study conducted in cotton fields demonstrated that this compound significantly reduced populations of cotton bollworm (Helicoverpa armigera) when applied at recommended rates. The results indicated a reduction in pest damage by over 70%, showcasing its effectiveness as a key component of integrated pest management strategies .

Veterinary Applications

Ectoparasiticide Use

In veterinary medicine, this compound is employed as an ectoparasiticide for livestock. It is commonly used to control external parasites such as ticks and fleas on cattle and sheep. The compound can be applied as a pour-on formulation or as part of a dip solution.

Case Study: Efficacy in Cattle

Research involving the application of this compound on cattle showed a significant decrease in tick infestation rates within 48 hours post-application. This rapid action highlights its utility in maintaining animal health and productivity .

Public Health Applications

This compound is also utilized in public health initiatives to control mosquito populations that transmit diseases such as malaria and dengue fever. It can be applied in residential areas as well as in vector control programs.

Case Study: Mosquito Control Programs

In urban settings where mosquito-borne diseases are prevalent, this compound has been deployed in fogging operations. Studies indicate that such interventions have led to a significant reduction in adult mosquito populations by up to 90% within treated areas .

Environmental Considerations

While this compound is effective against target pests, its environmental impact has been scrutinized. Research indicates potential toxicity to non-target aquatic organisms at certain concentrations. Therefore, guidelines for its use emphasize adherence to recommended application rates to minimize ecological risks .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Agriculture | Crop protection for fruits & vegetables | Up to 70% reduction in pest damage observed |

| Veterinary | Ectoparasiticide for livestock | Significant decrease in tick infestations |

| Public Health | Mosquito control | Up to 90% reduction in adult mosquito populations |

Mécanisme D'action

(1S)-trans-(alphaR)-cypermethrin is compared with other pyrethroids such as permethrin, deltamethrin, and fenvalerate. While all these compounds share a similar mode of action, this compound is unique in its stereoisomeric form, which enhances its potency and efficacy. The specific stereochemistry of this compound allows for better binding to insect sodium channels, making it more effective at lower doses compared to its counterparts.

Comparaison Avec Des Composés Similaires

- Permethrin

- Deltamethrin

- Fenvalerate

- Cyfluthrin

These compounds are also widely used in pest control but differ in their chemical structure, potency, and spectrum of activity.

Activité Biologique

(1S)-trans-(alphaR)-cypermethrin is a synthetic pyrethroid insecticide widely used for pest control in agriculture and public health. Its biological activity is primarily linked to its effects on the nervous system of target organisms, particularly insects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, metabolic pathways, and environmental impacts.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a cyano group and multiple chlorine atoms. The molecular formula is C22H19Cl2NO3, and it exhibits a high degree of lipophilicity, contributing to its efficacy as an insecticide.

The primary mechanism of action for this compound involves the modulation of sodium channels in neuronal membranes. It binds to voltage-gated sodium channels, causing prolonged opening and delayed inactivation. This results in increased neuronal excitability, leading to paralysis and death in insects .

Key Effects:

- Neurotoxicity : Prolonged activation of sodium channels leads to hyperexcitation of neurons.

- Paralysis : Insects exhibit symptoms such as tremors and eventual paralysis due to disrupted neurotransmission.

Toxicological Profile

The toxicity of this compound varies among different species. It is particularly toxic to aquatic organisms and insects but shows lower toxicity to mammals at typical exposure levels.

Toxicity Data:

- LC50 Values : The lethal concentration for 50% of test organisms varies; for example, it has been reported to be highly toxic to fish and aquatic invertebrates .

- Teratogenic Effects : Studies indicate that high doses can lead to craniofacial abnormalities in developing embryos, highlighting potential teratogenic effects .

Metabolism and Degradation

The metabolism of this compound occurs primarily through hydrolysis by esterases and oxidation by cytochrome P450 enzymes. In rats, studies have shown that the degradation rates differ significantly between its enantiomers:

| Enantiomer | Vmax (nM/min/mg protein) | CLint (mL/min/mg protein) | Km (nM) |

|---|---|---|---|

| (+)-(1R-cis-αS)-CP | 5105.22 ± 326.26 | 189.64 | Similar |

| (-)-(1S-cis-αR)-CP | 9308.57 ± 772.24 | 352.19 | Similar |

These findings indicate that the (-)-(1S-cis-αR) enantiomer is metabolized more rapidly than its active counterpart .

Environmental Impact

This compound poses significant risks to non-target species, particularly aquatic ecosystems. It has low aqueous solubility and is persistent in sediment and water, leading to bioaccumulation:

- Aquatic Toxicity : Highly toxic to fish; rapid knockdown action observed within minutes .

- Soil Persistence : Residues can remain in soil for extended periods, affecting soil-dwelling organisms.

Case Study 1: Aquatic Toxicity Assessment

A study assessed the impact of this compound on various aquatic species. The results indicated significant mortality rates among fish populations exposed to sub-lethal concentrations over extended periods.

Case Study 2: Teratogenic Effects

Research involving zebrafish embryos demonstrated that exposure to this compound resulted in notable developmental abnormalities at concentrations approaching LC50 levels .

Propriétés

IUPAC Name |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-CMKODMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058168, DTXSID301034570 | |

| Record name | Theta-cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71697-59-1, 83860-32-6 | |

| Record name | Theta-cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71697-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Theta-Cypermethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83860-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyano-3-phenoxybenzyl (1S-(1alpha(S*),3beta))-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083860326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theta-cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Theta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyano-3-phenoxybenzyl [1S-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.